methyl 7-(cyclohex-3-ene-1-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Description
Methyl 7-(cyclohex-3-ene-1-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.385. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Methyl 7-(cyclohex-3-enecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound involved in various synthetic and structural studies. For example, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, closely related to the compound , were synthesized from 3-amino-5,5-dimethylcyclohex-2-enone reactions with the methyl esters of acyl(aroyl)pyruvic acids. The structure of these compounds was established through X-ray structural analysis, showcasing their importance in exploring structural configurations and chemical properties (Rudenko et al., 2013).
Enamine Chemistry
Enamine chemistry plays a crucial role in the synthesis of various derivatives, including α,β-unsaturated aldehydes. Cyclohexanone derivatives were transformed into enaminones, which upon reduction, yielded compounds with significant structural diversity. Such studies contribute to understanding the reactivity and application of enaminones in synthesizing complex molecules (Carlsson & Lawesson, 1982).
Anticonvulsant Properties
The crystal structures of certain anticonvulsant enaminones, including derivatives of the compound of interest, have been determined, revealing their potential therapeutic applications. These compounds exhibit sofa conformations, and their molecular arrangements suggest potential efficacy in anticonvulsant therapy, highlighting their relevance in medicinal chemistry (Kubicki et al., 2000).
Antihelminthic and Insecticidal Activity
Cyclocondensation reactions involving derivatives of the compound have led to the synthesis of novel ethanoic acid amides. These compounds have been tested for their antihelminthic and insecticidal activities, showing promising results against various parasites and insects. Such studies illustrate the compound's potential in developing new antihelminthic and insecticidal agents (Surikova et al., 2017).
Antibacterial Agents
Research into substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, structurally related to the compound , has demonstrated significant antibacterial activity. These studies contribute to the development of new antibacterial agents, addressing the ongoing need for effective treatments against resistant bacterial strains (Miyamoto et al., 1990).
Properties
IUPAC Name |
methyl 7-(cyclohex-3-ene-1-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-23-18(22)20-10-9-13-7-8-16(11-15(13)12-20)19-17(21)14-5-3-2-4-6-14/h2-3,7-8,11,14H,4-6,9-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVJHTLECQKRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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